7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[4-(1,2,4-triazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c1-3-11(19-9-14-7-17-19)4-2-10(1)12-5-6-15-13-16-8-18-20(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQRFDJXNTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit antiviral properties. For instance, structural variations in similar compounds have been linked to enhanced antiviral activity against various viruses. The incorporation of the triazole moiety in this compound may enhance its efficacy against viral infections by interfering with viral replication mechanisms .
Antitumor Activity
Studies have shown that derivatives of triazolo-pyrimidines can inhibit tubulin polymerization, which is critical for cancer cell division. The compound has been tested for its ability to inhibit tumor growth in various cancer models. Its mechanism of action involves the disruption of microtubule dynamics, making it a promising candidate for cancer therapy .
Anticonvulsant Properties
Certain derivatives of triazolo[1,5-a]pyrimidines have demonstrated anticonvulsant activity in animal models. For example, modifications to the phenyl group have been shown to enhance the anticonvulsant effects of related compounds, suggesting potential applications in treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Variations in substituents on the phenyl ring significantly affect their biological properties. For instance:
- Substituent Variations: Different substituents can modulate the potency and selectivity of the compound against specific biological targets.
- Mechanism Insights: Insights into how structural changes influence biological activity can guide the design of more effective therapeutic agents .
Case Studies
Several studies have documented the synthesis and evaluation of triazolo-pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, inhibiting its helicase activity, which is crucial for DNA repair and replication. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity for further derivatization but may reduce metabolic stability .
- Bulky aromatic substituents (e.g., 4-(triazolyl)phenyl) improve binding affinity in biological targets due to π-π interactions .
- Alkoxy groups increase hydrophilicity, making them suitable for agrochemical applications .
Antitumor Activity
- The target compound’s 7-(4-triazolylphenyl) group mimics bioisosteres of carbonyl-containing antitumor agents, reducing metabolic degradation while retaining activity .
- 5-(Trifluoromethyl)-4,7-dihydro-7-aryl-triazolo[1,5-a]pyrimidines (Scheme 38, ) show comparable antitumor efficacy, with IC50 values < 1 µM against breast cancer cell lines.
Anticonvulsant Activity
Herbicidal Activity
- α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides inhibit barnyardgrass growth by 90% at 100 ppm, highlighting the importance of sulfur-containing substituents .
Biological Activity
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 685107-75-9) is a compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C13H9N7
- Molecular Weight : 263.26 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Research has demonstrated that compounds in the triazolo[1,5-a]pyrimidine class exhibit potent anticancer properties. For instance, studies have evaluated the antiproliferative activities of various derivatives against human cancer cell lines.
Case Studies and Findings
-
Antiproliferative Activity :
- A study tested several triazolo[1,5-a]pyrimidine derivatives against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Among these, compound H12 showed significant activity with IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-FU .
- Another derivative demonstrated an IC50 value of 3.91 µM against MCF-7 cells, indicating its potential as a cytotoxic agent .
-
Mechanism of Action :
- The most active compounds were found to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival. This inhibition resulted in apoptosis and G2/M phase arrest in cancer cells .
- In vitro studies also indicated that certain derivatives effectively inhibited tubulin polymerization, a critical mechanism for disrupting cancer cell division .
Additional Biological Activities
Beyond anticancer effects, triazolo[1,5-a]pyrimidines have shown promise in other areas:
- Anticonvulsant Activity : Some derivatives exhibited significant anticonvulsant properties with an ED50 of 84.9 mg/kg in animal models .
- Antibacterial and Antiviral Activities : These compounds have been reported to possess antibacterial and antiviral properties, making them versatile candidates for further pharmacological exploration .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[1,5-a]pyrimidines is influenced by their structural features. Modifications at specific positions on the triazole or phenyl rings can enhance potency and selectivity against various biological targets.
| Compound | Activity Type | IC50/ED50 Values | Target |
|---|---|---|---|
| H12 | Antiproliferative | 9.47 µM (MGC-803) | Cancer |
| Compound 3f | Anticonvulsant | ED50 = 84.9 mg/kg | CNS |
| Compound 5a | Antiproliferative | 3.91 µM (MCF-7) | Cancer |
Q & A
Q. Optimization Parameters
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Condensation-Cyclization | DMF | 110 | 68 | 98.5 | |
| Microwave-Assisted | Ethanol | 80 | 72 | 97.8 |
How can molecular docking studies be applied to investigate the biological targets of this compound?
Advanced Mechanistic Analysis
Molecular docking is critical for predicting interactions with viral or enzymatic targets:
- Target Selection : Prioritize proteins with known triazolo-pyrimidine affinity (e.g., viral proteases, kinases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding energy calculations.
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to confirm binding modes .
Q. Key Findings
- The compound’s triazole moiety forms hydrogen bonds with active-site residues (e.g., Asp189 in SARS-CoV-2 Mpro) .
- Substituent variations (e.g., halogenation) enhance hydrophobic interactions, improving IC₅₀ values by 3–5-fold .
What spectroscopic and analytical techniques are essential for characterizing this compound?
Q. Basic Characterization Protocol
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the pyrimidine C7 proton appears at δ 8.2–8.5 ppm .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 355) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC entries) .
Q. Advanced Applications
- 2D NMR (COSY, NOESY) : Maps through-space interactions to assign complex regiochemistry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications .
How do structural modifications influence the compound’s biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : Chlorine or trifluoromethyl at the phenyl ring enhance antiviral activity (EC₅₀: 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
- Hydrophobic Substituents : Alkyl chains (e.g., ethyl, cyclopentyl) improve membrane permeability, increasing cytotoxicity in cancer cell lines .
- Triazole Position : 1,2,4-Triazole at C7 shows higher kinase inhibition than C5 derivatives (pIC₅₀: 7.2 vs. 6.5) .
Q. Table 2: Biological Activity of Derivatives
| Substituent | Target | IC₅₀ (µM) | Activity Trend | Reference |
|---|---|---|---|---|
| 4-Cl-Phenyl | SARS-CoV-2 Mpro | 0.8 | Antiviral | |
| 2,4-Dimethylphenyl | EGFR Kinase | 1.2 | Anticancer | |
| Hydrazinyl | CYP450 3A4 | 4.5 | Enzyme Inhibitor |
How should researchers address contradictions in reported biological data?
Q. Advanced Data Reconciliation Strategies
- Assay Variability : Normalize data using standard inhibitors (e.g., ritonavir for antiviral assays) to control for protocol differences .
- Cellular Context : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate and statistically validate results .
Case Study
Discrepancies in IC₅₀ values for EGFR inhibition (1.2 µM vs. 3.4 µM) were resolved by standardizing ATP concentrations (1 mM vs. 10 mM) in kinase assays .
What computational methods predict the compound’s physicochemical properties?
Q. Advanced Modeling Approaches
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and frontier orbitals (HOMO-LUMO gaps correlate with reactivity) .
- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to forecast bioavailability (e.g., SwissADME) .
- MD Simulations : Simulate solvation dynamics in explicit water to assess stability under physiological conditions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of triazole to aldehyde) to minimize dimerization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >99% purity .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
